![molecular formula C23H26N2O4S2 B2808587 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 955798-08-0](/img/structure/B2808587.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies as a potential treatment for various diseases.
Scientific Research Applications
- Research : The compound was evaluated in vitro as a COX-2 inhibitor. Notably, compounds like 11b, 11k, 12b, and 12d showed selective inhibition of the COX-2 isozyme. Compound 11b exhibited the most potent COX-2 inhibitory activity (IC50 = 0.10 μM) and a high selectivity index (SI = 134). These findings suggest its potential as an anti-inflammatory agent .
- Research : The tested compounds demonstrated good anti-inflammatory activity. This property could be beneficial for managing inflammatory conditions .
- Research : Compound 11b was found to be the safest in terms of ulcerogenic liability (Ulcer Index, UI = 0.83). This suggests that it may have a favorable safety profile regarding gastric mucosal damage .
- Research : The compound’s physicochemical properties, ADME, and drug-likeness profiles were studied in silico. Such predictions aid in drug development and optimization .
- Related Compound : 4-Phenyl-2-pyrrolidinone (CAS 1198-97-6) is a precursor and synthetic intermediate that shares structural features with the compound of interest .
Cyclooxygenase-2 (COX-2) Inhibition
Anti-Inflammatory Activity
Ulcerogenic Liability Assessment
In Silico ADME Prediction
Synthetic Intermediates and Precursors
Preparation Method for (4-Isopropoxy-2-methyl) Phenyl Isopropyl Ketone
properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-13-29-19-9-7-18(8-10-19)21-15-30-23(24-21)25-22(26)14-17-5-11-20(12-6-17)31(27,28)16(2)3/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZCUHKPFMARKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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